molecular formula C74H99N B565871 PIF8-TAA CAS No. 1178569-79-3

PIF8-TAA

Cat. No.: B565871
CAS No.: 1178569-79-3
M. Wt: 1002.613
InChI Key: NVFXLXFSRJFSQL-UHFFFAOYSA-N
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Description

PIF8-TAA (polyindenofluoren-8-triarylamine) is a conjugated polymer that serves as a high-performance material in advanced organic electronics research. Its primary research value lies in its application in organic thin-film transistors (OTFTs) , where it functions as a stable p-type (hole-transport) semiconductor material . A significant and growing application is in the development of electrochromic and electrofluorochromic dual-mode displays (DMDs) . In these devices, this compound exhibits a synchronous switching effect; it is highly transparent in its neutral state but undergoes a visible color change to deep red upon oxidation, while its fluorescence is simultaneously quenched . This unique combination of properties enables the fabrication of simple, low-power displays that are readable in both bright and dark conditions. Furthermore, the polymer's compatibility with solution-processing techniques like inkjet printing allows for the cost-effective, digital fabrication of devices with arbitrary shapes and high-resolution patterns, opening avenues for innovative signage, advertisements, and sensors . Its molecular structure, featuring a planar PIF8 segment and a bulky triarylamine (TAA) group, contributes to its high oxidative stability and predominantly amorphous nature, which can be manipulated to create anisotropic optical behavior for polarized light-sensitive applications .

Properties

CAS No.

1178569-79-3

Molecular Formula

C74H99N

Molecular Weight

1002.613

IUPAC Name

N,2,4-trimethyl-N-[4-[8-(4-methylphenyl)-6,6,12,12-tetraoctylindeno[1,2-b]fluoren-2-yl]phenyl]aniline

InChI

InChI=1S/C74H99N/c1-9-13-17-21-25-29-47-73(48-30-26-22-18-14-10-2)68-52-61(59-36-33-56(5)34-37-59)40-44-64(68)66-54-71-67(55-70(66)73)65-45-41-62(60-38-42-63(43-39-60)75(8)72-46-35-57(6)51-58(72)7)53-69(65)74(71,49-31-27-23-19-15-11-3)50-32-28-24-20-16-12-4/h33-46,51-55H,9-32,47-50H2,1-8H3

InChI Key

NVFXLXFSRJFSQL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C=C5)C)C(C6=C3C=CC(=C6)C7=CC=C(C=C7)N(C)C8=C(C=C(C=C8)C)C)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Synonyms

Poly[[(2,4-dimethylphenyl)imino]-1,4-phenylene(6,12-dihydro-6,6,12,12-tetraoctylindeno[1,2-b]fluorene-2,8-diyl)-1,4-phenylene]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Hole Mobility : 0.04 cm²V⁻¹s⁻¹, significantly higher than PTAA (4 × 10⁻³ cm²V⁻¹s⁻¹) and PF8-TAA (0.02 cm²V⁻¹s⁻¹) .
  • HOMO Level : -5.4 eV, optimally aligned with the valence band of methylammonium lead bromide (MAPbBr₃) perovskites (~-5.5 eV), minimizing energy loss .
  • Voltage Output (Voc) : Achieves 1.51 V in wide-bandgap PSCs, the highest among comparable HTMs like PTAA (1.35 V) and P3HT (1.0 V) .
  • Power Conversion Efficiency (PCE) : Delivers 6.7% with MAPbBr₃ perovskites, a record for bromide-based PSCs .

Comparison with Similar Compounds

The performance of PIF8-TAA is benchmarked against structurally and functionally related HTMs, including PTAA , PF8-TAA , P3HT , and PDPPDBTE .

Structural and Functional Comparison

Property This compound PTAA PF8-TAA P3HT PDPPDBTE
Linker Type Diphenyl fluorene-fluorene Biphenyl Diphenylfluorene Alkylthiophene Diketopyrrolopyrrole (DPP)
Hole Mobility 0.04 cm²V⁻¹s⁻¹ 4 × 10⁻³ cm²V⁻¹s⁻¹ 0.02 cm²V⁻¹s⁻¹ 0.01 cm²V⁻¹s⁻¹ 0.03 cm²V⁻¹s⁻¹
HOMO Level (eV) -5.4 -5.2 -5.3 -5.0 -5.5
Voc (V) 1.51 1.35 1.4 1.0 1.45
PCE (%) 6.7 (MAPbBr₃) 17.9 (mixed halide) N/A 6.45 (with MWNTs) 8.2 (mixed halide)

Key Findings:

Hole Mobility :

  • This compound outperforms PTAA and PF8-TAA due to its rigid fluorene-fluorene backbone, which reduces energetic disorder and enhances charge transport .
  • PDPPDBTE, a DPP-based polymer, shows comparable mobility (0.03 cm²V⁻¹s⁻¹) but requires dopants for optimal performance, unlike this compound .

Voltage and Efficiency: this compound’s deep HOMO (-5.4 eV) reduces recombination losses, enabling a Voc of 1.51 V, ~12% higher than PTAA .

Stability and Versatility :

  • This compound exhibits better thermal stability than P3HT, which degrades above 150°C .
  • Unlike PDPPDBTE, this compound is dopant-free, simplifying device fabrication .

Preparation Methods

Yamamoto Coupling

This nickel-mediated cross-coupling reaction facilitates C–C bond formation between brominated indenofluorene and TAA monomers. Optimal conditions involve anhydrous toluene at 80–100°C with a catalytic system of Ni(COD)₂ and 2,2'-bipyridyl. The reaction proceeds under inert atmosphere for 48–72 hours, yielding polymers with molecular weights (Mn) exceeding 50 kDa.

Suzuki Polycondensation

As an alternative, Suzuki coupling utilizes palladium catalysts (e.g., Pd(PPh₃)₄) to link boronic ester-functionalized indenofluorene with brominated TAA units. This method offers superior control over molecular weight distribution but requires stringent exclusion of oxygen and moisture.

Table 1: Comparison of Polymerization Methods

MethodCatalystTemperature (°C)Reaction Time (h)Mn (kDa)Đ (Đ = Mw/Mn)
Yamamoto CouplingNi(COD)₂/bipyridyl80–10048–7250–701.8–2.2
Suzuki CouplingPd(PPh₃)₄90–11024–4840–601.5–1.9

Post-Polymerization Purification

Crude this compound undergoes sequential purification to remove oligomers and catalyst residues:

  • Precipitation : The polymer is precipitated into methanol, followed by filtration to isolate high-molecular-weight fractions.

  • Soxhlet Extraction : Residual monomers and low-Mn fractions are removed using acetone and hexane.

  • Column Chromatography : Silica gel chromatography with chloroform/hexane gradients further polishes the polymer for device-grade applications.

Structural and Electronic Characterization

Molecular Weight Analysis

Gel permeation chromatography (GPC) in tetrahydrofuran (THF) reveals Mn values of 50–70 kDa, consistent with polymerization efficiency (Table 1).

Optical and Electronic Properties

UV-Vis spectroscopy shows a λmax at 395 nm in thin films, corresponding to π–π* transitions in the conjugated backbone. Cyclic voltammetry (CV) measurements estimate a highest occupied molecular orbital (HOMO) energy of −5.2 eV, ideal for hole injection in OTFTs.

Table 2: Key Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaC₇₄H₉₉NHigh-res MS
HOMO (eV)−5.2 ± 0.1Cyclic Voltammetry
λmax (film)395 nmUV-Vis
Thermal Stability>300°C (decomposition onset)TGA

Device Integration and Processing

For optoelectronic applications, this compound is processed into thin films via inkjet printing or spin-coating. Inkjet printing formulations use 1–2 wt% solutions in chlorobenzene, achieving uniform layers with thicknesses of 50–100 nm. In perovskite solar cells, this compound serves as a hole-transporting layer (HTL), enhancing power conversion efficiencies (PCEs) to 10.4% when paired with methylammonium lead bromide (MAPbBr₃) perovskites .

Q & A

Basic Research Questions

Q. What are the foundational synthesis protocols for PIF8-TAA, and how can reproducibility be ensured across laboratories?

  • Methodological Answer : Begin by documenting the synthesis steps in granular detail, including precursor ratios, reaction conditions (temperature, pH, catalysts), and purification methods. Use standardized characterization techniques (e.g., NMR, HPLC) to verify chemical identity and purity. To ensure reproducibility, adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and provide raw spectral/data files in supplementary materials . Cross-validate results with independent labs using the same protocols.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

Technique Purpose Example Metrics
XRDCrystallinityCrystal lattice parameters, phase purity
FTIRFunctional groupsPeaks at 1650 cm⁻¹ (C=O stretch)
DSCThermal stabilityGlass transition temperature (Tg)
SEM-EDSElemental compositionAtomic % of C, N, O
Pair these with computational simulations (e.g., DFT for electronic properties) to correlate structure-function relationships .

Q. How can researchers design initial experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use a factorial design to test variables like temperature (25–100°C), humidity (20–80% RH), and UV exposure. Monitor degradation via mass loss, spectroscopic shifts, or potency assays. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document deviations using the STARD checklist for experimental transparency .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved across independent studies?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line variability, assay protocols). Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic). Replicate experiments under harmonized conditions, and apply Bland-Altman plots to assess inter-lab bias . Publish negative results to reduce publication bias.

Q. What computational frameworks are suitable for modeling this compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities and MD simulations (GROMACS) to study dynamic interactions. Validate predictions with in vitro assays (e.g., SPR for binding kinetics). Employ the PICOT framework to structure hypotheses: Population (enzyme X), Intervention (this compound concentration), Comparison (control inhibitor), Outcome (IC₅₀), Time (24h exposure) .

Q. How can scalability challenges in this compound production be addressed without compromising purity?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) to identify critical quality attributes (CQAs). Use continuous-flow reactors for improved heat/mass transfer. Implement PAT (Process Analytical Technology) for real-time monitoring. Refer to ICH Q11 guidelines for lifecycle management of drug substances .

Methodological Frameworks for Research Design

Q. What criteria define a robust research question for this compound studies?

  • Answer : Apply the FINER model :

  • Feasible : Adequate resources and sample size.
  • Interesting : Novelty in addressing knowledge gaps (e.g., "How does this compound modulate pathway X?").
  • Novel : Avoid duplicating prior work (use tools like SciFinder for literature gaps).
  • Ethical : Compliance with biosafety protocols.
  • Relevant : Alignment with broader field goals (e.g., antimicrobial resistance) .

Data Management and Validation

Q. What strategies ensure data integrity in multidisciplinary this compound research?

  • Answer :

  • Use electronic lab notebooks (e.g., LabArchives) for traceability.
  • Adopt version control (Git) for computational data.
  • Validate findings via orthogonal methods (e.g., LC-MS and NMR for purity).
  • Follow COPE guidelines for ethical data reporting .

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